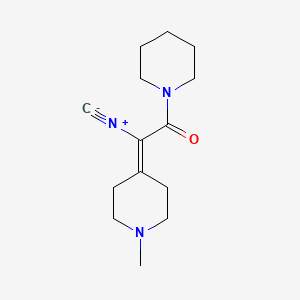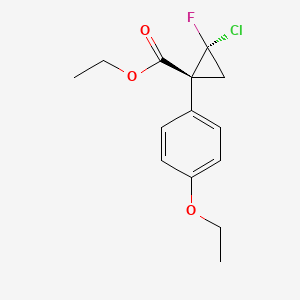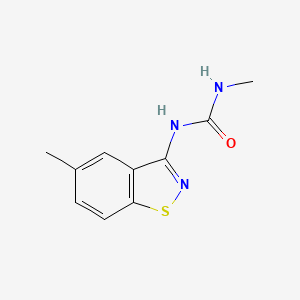
5-(Aminomethyl)-2-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2-(hydroxymethyl)phenol is an organic compound that features both an amino group and a hydroxymethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-(hydroxymethyl)phenol with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds via a Mannich reaction, where the formaldehyde acts as a methylene donor, and ammonia provides the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5-(Aminomethyl)-2-carboxyphenol.
Reduction: this compound.
Substitution: 5-(Aminomethyl)-2-(hydroxymethyl)-4-nitrophenol or 5-(Aminomethyl)-2-(hydroxymethyl)-4-bromophenol.
Scientific Research Applications
5-(Aminomethyl)-2-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of polymers and resins, where its unique chemical structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The phenolic hydroxyl group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but different overall structure and reactivity.
2-Aminophenol: Shares the amino and phenolic hydroxyl groups but lacks the hydroxymethyl group.
Properties
CAS No. |
103521-30-8 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(aminomethyl)-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C8H11NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,10-11H,4-5,9H2 |
InChI Key |
RWQHTLXKXWZVIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)

![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)

